molecular formula C3H8O4S4 B561624 1,1-Methanediyl bismethanethiosulfonate CAS No. 22418-52-6

1,1-Methanediyl bismethanethiosulfonate

Cat. No.: B561624
CAS No.: 22418-52-6
M. Wt: 236.333
InChI Key: UAENLQQCHKCYJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Methanediyl bismethanethiosulfonate can be synthesized through various synthetic routes. One common method involves the reaction of methanesulfonyl chloride with sodium sulfide, followed by oxidation . The reaction conditions typically include:

    Temperature: Controlled to avoid decomposition.

    Solvent: Often conducted in an organic solvent like dichloromethane.

    Catalysts: May require specific catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Methanediyl bismethanethiosulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, thiols, and various substituted organic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Methanediyl bismethanethiosulfonate involves its ability to form cross-links between sulfhydryl groups in proteins and peptides. This cross-linking can stabilize protein structures or modify their function . The molecular targets include cysteine residues in proteins, and the pathways involved often relate to redox reactions .

Comparison with Similar Compounds

Biological Activity

1,1-Methanediyl bismethanethiosulfonate (MBTS), also known as MTS-1-MTS, is a homobifunctional crosslinker that primarily targets sulfhydryl groups in biological molecules. This compound has gained attention for its ability to form disulfide bonds between cysteine residues in proteins, thereby influencing various biological processes. This article explores the biological activity of MBTS, including its mechanism of action, applications in research, and relevant case studies.

  • Molecular Formula : C₃H₈O₄S₄
  • Molecular Weight : 236.35 g/mol
  • CAS Number : 22418-52-6

MBTS acts by crosslinking cysteine residues in proteins, which can lead to:

  • Inhibition of Protein Function : By locking proteins into specific conformations, MBTS can prevent essential conformational changes. For instance, it has been shown to inhibit the function of the lactose permease in Escherichia coli by crosslinking specific cysteine residues .
  • Stabilization of Protein Complexes : MBTS can stabilize interactions between oligomeric proteins. This has been demonstrated with the human proton-coupled folate transporter (PCFT), where MBTS helped identify dimerization and higher-order oligomers .

1. Protein Crosslinking

MBTS is extensively used in biochemical assays to study protein interactions and dynamics. The crosslinking mechanism allows researchers to probe the structural integrity and functional relationships between proteins.

Table 1: Summary of Crosslinking Applications

ApplicationDescription
Protein Interaction StudiesUsed to stabilize transient protein-protein interactions.
Structural AnalysisFacilitates crystallography by stabilizing protein complexes.
Functional AssaysAssesses the impact of crosslinking on protein activity.

2. Case Studies

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) : A study demonstrated that MBTS could stabilize the NBD1 domain of CFTR, which is crucial for understanding the molecular basis of cystic fibrosis . By crosslinking specific domains, researchers were able to elucidate conformational changes that affect channel function.
  • Lactose Permease : Crosslinking experiments using MBTS revealed critical insights into the transport mechanism of lactose permease, highlighting how specific cysteine interactions are essential for its function .

Research Findings

Recent studies have highlighted the versatility of MBTS in various biological contexts:

  • Protein Stability : Research indicates that MBTS can significantly enhance the thermal stability of proteins, thereby facilitating their study under physiological conditions .
  • Transport Mechanisms : Investigations into membrane transporters have utilized MBTS to uncover details about substrate binding and translocation mechanisms, particularly in folate transporters .
  • Therapeutic Potential : The ability of MBTS to stabilize protein conformations opens avenues for therapeutic applications, especially in diseases where protein misfolding is a concern.

Q & A

Basic Questions

Q. How is 1,1-Methanediyl bismethanethiosulfonate used to detect protein homo-oligomers in structural biology?

Methodological Answer: this compound (MTS-1-MTS) is a homobifunctional sulfhydryl crosslinker that forms disulfide bonds between cysteine residues in close proximity (<5 Å). To study oligomerization:

  • Protein Preparation : Express the target protein (e.g., human proton-coupled folate transporter, PCFT) in a null-background cell line (e.g., PCFT-null HeLa cells) to avoid endogenous interference .
  • Crosslinking Protocol : Incubate purified protein (30–50 µM) with 200 µM MTS-1-MTS in a buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl) for 30 minutes at room temperature .
  • Quenching : Halt the reaction with 100 mM methyl methanethiosulfonate (MMTS) to block unreacted thiols .
  • Detection : Analyze crosslinked species via SDS-PAGE under non-reducing conditions and confirm oligomeric states (dimers, trimers) by Western blotting with protein-specific antibodies .

Q. What are the critical considerations for handling and storing this compound?

Methodological Answer:

  • Solubility : Dissolve MTS-1-MTS in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis .
  • Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to avoid oxidation. Thaw immediately before use .
  • Concentration Optimization : Titrate crosslinker concentration (50–500 µM) against protein concentration to balance efficiency and non-specific binding .

Advanced Research Questions

Q. How can crosslinking with MTS-1-MTS resolve structural interfaces in transmembrane domains (TMDs) of oligomeric transporters?

Methodological Answer:

  • Cysteine Scanning : Introduce cysteine residues into predicted TMD interfaces (e.g., TMD3 and TMD6 of PCFT) via site-directed mutagenesis .
  • Crosslinking Validation : Treat cysteine mutants with MTS-1-MTS and compare crosslinking efficiency to wild-type (WT) using SDS-PAGE. Detect bands corresponding to dimers (≈2× monomer mass) .
  • Functional Assays : Correlate crosslinking efficiency with transport activity (e.g., folate uptake assays) to identify interfaces critical for oligomer function .

Q. How do researchers distinguish true oligomers from crosslinking artifacts when using MTS-1-MTS?

Methodological Answer:

  • Reduction Controls : Treat crosslinked samples with 100 mM dithiothreitol (DTT) to reduce disulfide bonds. Authentic oligomers will revert to monomers on SDS-PAGE .
  • Cysteine-Null Mutants : Use cysteine-free variants to confirm crosslinking specificity. No bands should appear in mutants under non-reducing conditions .
  • Orthogonal Methods : Validate findings with blue native PAGE (BN-PAGE) or fluorescence resonance energy transfer (FRET) .

Q. What experimental parameters influence the efficiency of MTS-1-MTS in stabilizing conformational states of membrane proteins?

Methodological Answer:

  • Buffer Composition : Include detergents (e.g., 2 mM DDM) to maintain protein solubility and accessibility of cysteines .
  • Reaction Time : Perform time-course experiments (5–60 minutes) to identify optimal crosslinking duration before aggregation occurs .
  • Substrate Presence : Test crosslinking in the presence/absence of substrates (e.g., InsP6 for SPX2-PHR2 complexes) to trap specific conformational states .

Q. How can contradictions between crosslinking data and cryo-EM/FRET results be resolved?

Methodological Answer:

  • Distance Limitations : MTS-1-MTS requires cysteines <5 Å apart. Cryo-EM may resolve larger distances, while FRET detects dynamic proximity (20–80 Å). Use complementary crosslinkers (e.g., MTS-4-MTS for 7.8 Å spans) to reconcile discrepancies .
  • Functional Perturbation : Assess whether crosslinking disrupts protein activity (e.g., CFTR channel gating inhibition by MTS-1-MTS suggests conformational locking) .

Q. What strategies are used to map oligomerization interfaces in large protein complexes using MTS-1-MTS?

Methodological Answer:

  • Domain-Specific Mutagenesis : Target conserved motifs (e.g., GXXXG in TMDs of PCFT) to disrupt oligomerization. Compare crosslinking efficiency between WT and mutants .
  • Truncation Constructs : Express truncated variants (e.g., SPX21–280/PHR2225–362) to isolate interaction domains. Crosslink and analyze via SDS-PAGE .

Q. How does crosslinking with MTS-1-MTS inform dynamic conformational changes in ABC transporters?

Methodological Answer:

  • Trapping Intermediate States : Crosslink cysteines introduced at domain interfaces (e.g., NBD1-ICL4 in CFTR) under varying nucleotide conditions (ATP-bound vs. apo) .
  • Functional Readouts : Measure ATPase activity or substrate transport rates post-crosslinking to infer conformational effects .

Table 1. Key Parameters for MTS-1-MTS Crosslinking

ParameterOptimal ConditionReference
Protein Concentration30–50 µM
Crosslinker Concentration200–500 µM
Incubation Time30 minutes
Buffer pH7.4–8.0
Quenching Agent100 mM MMTS or DTT

Table 2. Comparison of Crosslinker Spans

CrosslinkerSpan (Å)ApplicationReference
MTS-1-MTS5.2Short-range TMD interfaces
MTS-4-MTS7.8Flexible loops or larger domains
1,6-Hexanediyl bismethanethiosulfonate10.4Distant cysteines in soluble regions

Properties

IUPAC Name

bis(methylsulfonylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S4/c1-10(4,5)8-3-9-11(2,6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFSDVHMSSISWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233340
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22418-52-6
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22418-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonothioic acid, S1,S1′-methylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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